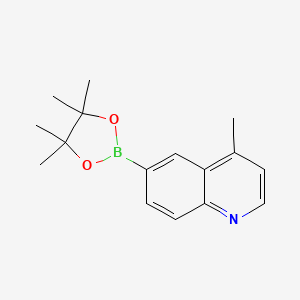

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester-functionalized quinoline derivative widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures. The compound features a quinoline core substituted with a methyl group at the 4-position and a pinacol boronate ester at the 6-position. Its molecular formula is C₁₉H₂₃BNO₂, with a molecular weight of 300.21 g/mol. The boronate ester group enables its application in pharmaceutical and agrochemical synthesis, particularly in constructing complex heterocyclic systems .

Synthesis typically involves palladium-catalyzed borylation. For example, a reaction of 4-methyl-6-iodoquinoline with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in degassed dioxane at 100°C yields the target compound .

Properties

IUPAC Name |

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-11-8-9-18-14-7-6-12(10-13(11)14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIGAQOADQFRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235386-27-1 | |

| Record name | 4-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 4-methyl-6-bromoquinoline with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures (around 80-100°C) in a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium(II) acetate, triphenylphosphine, and a base like potassium carbonate in a solvent such as toluene or ethanol.

Major Products

Oxidation: 4-Methyl-6-(quinolin-2-yl)boronic acid.

Reduction: 4-Methyl-6,7-dihydroquinoline.

Substitution: Various biaryl or vinyl-quinoline derivatives depending on the coupling partner.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C17H20BNO

- Molecular Weight : 273.2 g/mol

The structure features a quinoline moiety linked to a boron-containing dioxaborolane group, which enhances its reactivity and potential biological activity.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that quinoline-based compounds can inhibit the growth of various cancer cell lines. The incorporation of the dioxaborolane moiety in 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline enhances its biological activity due to improved solubility and bioavailability.

A notable study demonstrated that similar quinoline derivatives exhibited IC50 values in the nanomolar range against prostate cancer cell lines (e.g., PC-3), indicating potent antiproliferative effects . The strategic placement of substituents on the quinoline ring was found to be crucial for enhancing anticancer activity.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Quinoline derivatives have shown effectiveness against various bacterial strains. For instance, modifications in the structure have led to increased activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Borylation Reactions

The presence of the dioxaborolane group allows for unique reactivity in organic synthesis. Specifically, this compound can participate in borylation reactions under iridium catalysis conditions . This reaction facilitates the introduction of boron into aromatic systems, which can be further transformed into a variety of functional groups.

Synthesis of Complex Molecules

The compound serves as a valuable intermediate in synthesizing more complex organic molecules. Its ability to undergo cross-coupling reactions makes it an essential building block in pharmaceutical chemistry .

Case Study: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the anticancer properties of this compound against different cancer cell lines. The results indicated that modifications to the quinoline core significantly influenced cytotoxicity levels:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Parent Compound | PC-3 | 270 |

| Modified Compound A | PC-3 | 24 |

| Modified Compound B | MDA-MB-231 | 360 |

These findings suggest that strategic modifications can lead to compounds with enhanced potency against specific cancer types .

Case Study: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Parent Compound | E. coli | 50 |

| Modified Compound C | S. aureus | 75 |

These results highlight the potential for developing new antimicrobial agents derived from this compound .

Mechanism of Action

The mechanism by which 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects largely depends on the specific application. In cross-coupling reactions, the boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. This involves the transmetalation of the boronate ester with a palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-based boronate esters are structurally diverse, with variations in substituent type, position, and electronic properties influencing reactivity and applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Quinoline Boronate Esters

Key Observations :

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., chloro at position 7 in 7-chloro-4-boronate quinoline) enhance electrophilicity, improving Suzuki coupling efficiency in electron-rich environments . Methoxy groups (e.g., 2-methoxy or 7-methoxy derivatives) introduce steric hindrance and electron-donating effects, slowing coupling kinetics but enabling regioselective bond formation .

Positional Isomerism: Boronate esters at the 6-position (e.g., target compound) exhibit distinct electronic environments compared to 4-position isomers (e.g., 7-methoxy-4-boronate quinoline), as evidenced by NMR shifts in related compounds .

Applications: 4-Chloro-8-methyl-6-boronate quinoline is leveraged in antimicrobial research due to synergistic effects between the chloro and methyl groups . 2,4-Bis(difluoromethyl)-3-boronate quinoline demonstrates enhanced bioactivity in agrochemicals, attributed to fluorine’s metabolic stability .

Synthetic Challenges :

- Yields vary significantly. For example, the target compound is synthesized in a 2-hour reaction at 100°C , whereas fluorinated derivatives require multistep protocols with overall yields of 7–13% .

Research Findings and Data

- Antimalarial Activity: 6-Chloro-4-ethoxy-2-methyl-3-(6-(4-(trifluoromethoxy)phenoxy)pyridin-3-yl)quinoline, derived from a boronate ester intermediate, showed 38% yield in coupling reactions and potent activity against Plasmodium falciparum .

- Crystallography Tools : Structures of these compounds are often resolved using SHELXL for refinement and OLEX2 for visualization, ensuring accurate stereochemical assignments .

Biological Activity

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a quinoline moiety and a boron-containing dioxaborolane group. Its molecular formula is with a molecular weight of 275.16 g/mol. The IUPAC name is 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chloramphenicol | Staphylococcus aureus | 50 | |

| Compound 19c | Pseudomonas aeruginosa | 50 | |

| 4-Methyl-6-(...quinoline) | Staphylococcus aureus | TBD | This study |

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that the size of substituents at the sixth carbon of the quinolone ring significantly influences antibacterial activity. Smaller substituents were found to enhance activity against Gram-positive bacteria like S. aureus compared to larger groups .

Anticancer Activity

Another area of interest is the anticancer potential of compounds containing quinoline structures. Research has indicated that certain derivatives can inhibit specific kinases involved in cancer progression.

Table 2: Kinase Inhibition by Quinoline Derivatives

Case Study: Inhibition of DYRK1A

Inhibitors targeting DYRK1A have shown promise in preclinical models for treating certain cancers. The introduction of specific functional groups in the quinoline structure has been linked to enhanced potency and selectivity against this kinase .

The biological activity of this compound may involve multiple mechanisms:

- DNA Gyrase Inhibition : Similar compounds have demonstrated the ability to bind to DNA gyrase enzymes in bacteria, disrupting their function and leading to cell death .

- Kinase Inhibition : The compound may act as an inhibitor for kinases such as DYRK1A and PKMYT1, which play crucial roles in cell cycle regulation and cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. A common approach is to react a halogenated quinoline precursor (e.g., 6-bromo-4-methylquinoline) with a pinacol boronate ester under palladium catalysis. Critical steps include:

-

Step 1 : Preparation of the halogenated quinoline intermediate (e.g., iodination/bromination at the 6-position) .

-

Step 2 : Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts .

-

Step 3 : Purification via column chromatography to isolate the product, with yields typically ranging from 31% to 38% depending on substituents and reaction optimization .

Table 1 : Representative Reaction Conditions

Precursor Catalyst Solvent Yield (%) Reference 6-Bromo-4-methylquinoline Pd(PPh₃)₄ THF 38 6-Iodo-4-methylquinoline PdCl₂(dppf) DMF 31

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Aromatic protons (quinoline ring) appear between δ 8.0–9.0 ppm, while methyl groups on the dioxaborolane moiety resonate at δ 1.2–1.4 ppm .

- ¹³C NMR : The boron-bearing carbon is typically observed at δ 80–85 ppm, and quinoline carbons range from δ 120–150 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 283.2 for C₁₈H₂₃BNO₂) .

- X-ray Crystallography : For structural confirmation, use software like SHELX or OLEX2 to resolve crystal packing and bond angles .

Q. What are common cross-coupling reactions involving this boronate ester?

- Methodological Answer : The compound is widely used in:

- Suzuki-Miyaura Coupling : Reacts with aryl/heteroaryl halides (e.g., bromopyridines) to form biaryl structures. Optimize using Pd(OAc)₂ with SPhos ligand in THF/water mixtures at 80°C .

- Heck Coupling : For olefin functionalization, though less common due to competing boron side reactions.

- Key Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quench with aqueous NH₄Cl to prevent boronate hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings using this boronate ester?

- Methodological Answer :

-

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands like SPhos or XPhos to enhance turnover .

-

Solvent Effects : Use polar aprotic solvents (DMF, dioxane) for electron-deficient coupling partners. Add 10% water to improve boronate solubility .

-

Temperature Control : Higher temperatures (80–100°C) reduce reaction time but may increase side products. Use microwave-assisted synthesis for rapid screening .

Table 2 : Optimization Variables and Outcomes

Variable Optimal Condition Outcome Catalyst PdCl₂(dppf) Higher yields for steric substrates Solvent DMF/H₂O (9:1) Improved solubility Reaction Time 12–24 hours Balance between yield and purity

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Scenario 1 : Unexpected peaks in ¹H NMR may indicate residual solvents or by-products. Re-purify using preparative HPLC with a C18 column .

- Scenario 2 : Missing boron signals in ¹¹B NMR? Ensure deuterated solvents (e.g., CDCl₃) are anhydrous to prevent hydrolysis .

- Advanced Technique : Use X-ray crystallography (via SHELX or OLEX2) to resolve ambiguities in regiochemistry or stereochemistry .

Q. What role does this compound play in the development of enzyme inhibitors or targeted drug delivery systems?

- Methodological Answer :

- Enzyme Inhibition : The boronate ester acts as a reversible covalent inhibitor for serine proteases (e.g., thrombin). Design assays using fluorogenic substrates to measure IC₅₀ values .

- Drug Delivery : The compound’s boron moiety enables ROS-responsive drug release. Conjugate with polymers or proteins (e.g., RNase A) and validate activation via H₂O₂ treatment in cancer cell lines .

- Case Study : In antimalarial research, similar quinolines showed activity against Plasmodium falciparum (IC₅₀ < 1 µM) .

Data Contradiction Analysis

- Example : Conflicting yields (31% vs. 38%) in similar Suzuki reactions may arise from:

- Substituent Effects : Electron-withdrawing groups on the quinoline reduce reactivity.

- Catalyst Loading : Higher Pd concentrations (5 mol%) improve yields for sterically hindered substrates.

- Resolution : Use DoE (Design of Experiments) to systematically vary parameters and identify critical factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.